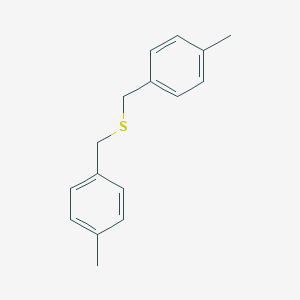








|
REACTION_CXSMILES
|
O.[S-2:2].[Na+].[Na+].[CH3:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10]Cl)=[CH:8][CH:7]=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH3:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][S:2][CH2:5][C:6]2[CH:13]=[CH:12][C:9]([CH3:10])=[CH:8][CH:7]=2)=[CH:8][CH:7]=1 |f:0.1.2.3,5.6|
|


|
Name
|
|
|
Quantity
|
269 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[S-2].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
212.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(CCl)C=C1
|


|
Type
|
CUSTOM
|
|
Details
|
while stirring intensively
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
provided with a stirrer
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred at room temperature (RT) for 4 1/2 hours (h)
|
|
Duration
|
0.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to 0°-5° C.
|
|
Type
|
WAIT
|
|
Details
|
kept at this temperature for 1/2 h
|
|
Duration
|
0.5 h
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in about 2 liters of ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic phase is extracted twice
|
|
Type
|
STIRRING
|
|
Details
|
by shaking with deionized water (pH ~6)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate is removed on a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is dried overnight at RT under a high vacuum
|
|
Duration
|
8 (± 8) h
|


Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(CSCC2=CC=C(C=C2)C)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 174.8 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |